molecular formula C22H25N5O B2587019 1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1428349-73-8

1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2587019
CAS RN: 1428349-73-8
M. Wt: 375.476
InChI Key: LHDRFPKCRCRFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be an effective therapeutic strategy in various B-cell malignancies.

Scientific Research Applications

Medicinal Chemistry Applications

Several studies highlight the importance of triazole derivatives in the development of novel therapeutic agents. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity and cytotoxicity. These compounds showed promising activity against Mycobacterium tuberculosis, with one compound exhibiting significant inhibition of Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay (V. U. Jeankumar et al., 2013).

Polymer Science and Materials Chemistry

Research in polymer science has led to the development of photosensitive poly(benzoxazole) precursors from diphenyl isophthalate and bis(o-aminophenol). This novel synthetic method enables the preparation of materials with potential applications in photoresists and other light-sensitive technologies (K. Ebara et al., 2003).

Organic Synthesis and Chemical Reactivity

In organic synthesis, new methodologies have been developed for the synthesis of complex heterocyclic compounds. For instance, the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation offers a metal-free approach to synthesize 1,2,4-triazolo[1,5-a]pyridines, showcasing the versatility of triazole compounds in facilitating novel synthetic routes (Zisheng Zheng et al., 2014).

Antimicrobial and Antifungal Research

Triazole derivatives have also been explored for their antimicrobial and antifungal properties. A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the broad applicability of these compounds in addressing various health-related challenges (A. Rahmouni et al., 2016).

properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-2-17-5-11-20(12-6-17)27-16-21(24-25-27)22(28)23-15-18-7-9-19(10-8-18)26-13-3-4-14-26/h5-12,16H,2-4,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDRFPKCRCRFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide

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